Arachidonoyl-Glycin-d8

Übersicht

Beschreibung

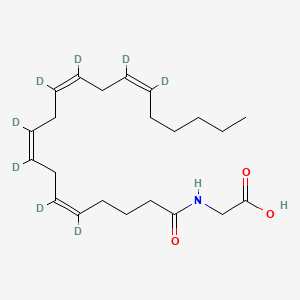

Arachidonoyl Glycine-d8 is a deuterated form of Arachidonoyl Glycine, containing eight deuterium atoms at specific positions. It is primarily used as an internal standard for the quantification of Arachidonoyl Glycine by gas chromatography or liquid chromatography-mass spectrometry . This compound is significant in various biochemical and analytical applications due to its stable isotopic labeling.

Wissenschaftliche Forschungsanwendungen

Arachidonoylglycin-d8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als interner Standard in der analytischen Chemie für die Quantifizierung von Arachidonoylglycin verwendet.

Biologie: Es hilft bei der Untersuchung der Stoffwechselwege und biologischen Funktionen von Arachidonoylglycin.

Medizin: Forschung über seine Rolle bei der Modulation von Schmerzen und Entzündungen über das Endocannabinoid-System.

Industrie: Wird bei der Entwicklung von Pharmazeutika und biochemischen Assays eingesetzt

5. Wirkmechanismus

Arachidonoylglycin-d8 übt seine Wirkungen aus, indem es als Agonist am GPR18-Rezeptor wirkt, einem G-Protein-gekoppelten Rezeptor. Diese Interaktion führt zur Aktivierung von nachgeschalteten Signalwegen, einschließlich des Mitogen-aktivierten Proteinkinase (MAPK)-Weges, der an Zellmigration, -proliferation und entzündungshemmenden Reaktionen beteiligt ist .

Ähnliche Verbindungen:

Arachidonoylethanolamid (Anandamid): Ein wichtiges Endocannabinoid mit ähnlichen Stoffwechselwegen.

Arachidonoylserin: Ein weiteres Arachidonoylderivat mit unterschiedlichen biologischen Aktivitäten.

Arachidonoylaminosäuren: Verschiedene Derivate wie Arachidonoylphenylalanin und Arachidonoyltyrosin.

Einzigartigkeit: Arachidonoylglycin-d8 ist aufgrund seiner deuterierten Natur einzigartig, was für erhöhte Stabilität und Präzision bei analytischen Messungen sorgt. Seine spezifische Interaktion mit dem GPR18-Rezeptor unterscheidet es auch von anderen Arachidonoylderivaten .

Wirkmechanismus

Target of Action

Arachidonoyl Glycine-d8, also known as N-arachidonoyl glycine (NAGly), primarily targets the G-protein coupled receptor 18 (GPR18) . GPR18 is a putative abnormal cannabidiol receptor . It plays a crucial role in the regulation of microglial migration in the central nervous system (CNS) .

Mode of Action

NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations . The migration effects are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Biochemical Pathways

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Pharmacokinetics

It is known that nagly is an endogenous metabolite of the endocannabinoid anandamide . It is also suggested that NAGly could be produced endogenously via oxidation of anandamide or by transacylation of arachidonoyl coenzyme A .

Result of Action

NAGly has been reported to be the most effective lipid recruiter of BV-2 microglia currently reported . Its effects mimic those of Abn-CBD . It significantly inhibits TNFα and IFNγ production, showing potential as a therapeutic treatment for chronic inflammation .

Biochemische Analyse

Biochemical Properties

Arachidonoyl Glycine-d8 interacts with several enzymes and proteins, most notably GPR18, a G-protein coupled receptor . It acts as an efficacious agonist at GPR18 . The interaction between Arachidonoyl Glycine-d8 and GPR18 is crucial for its role in biochemical reactions .

Cellular Effects

Arachidonoyl Glycine-d8 has been found to have potent effects on cellular migration in microglia and HEK293 cells transfected with GPR18 . It promotes proliferation and activation of MAP kinases in these cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Molecular Mechanism

Arachidonoyl Glycine-d8 exerts its effects at the molecular level through its interaction with GPR18 . It acts as an agonist at this receptor, triggering directed cellular migration, proliferation, and potentially other MAPK-dependent phenomena .

Temporal Effects in Laboratory Settings

It has been shown to drive cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells at sub-nanomolar concentrations .

Metabolic Pathways

Arachidonoyl Glycine-d8 is involved in the endocannabinoid system’s metabolic pathways . It is an endogenous metabolite of the endocannabinoid anandamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arachidonoyl Glycine-d8 can be synthesized through the conjugation of deuterated arachidonic acid with glycine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .

Industrial Production Methods: Industrial production of Arachidonoyl Glycine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The product is then purified using chromatographic techniques to achieve the desired purity level.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arachidonoylglycin-d8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Hydroperoxide oder Epoxide zu bilden.

Reduktion: Reduktionsreaktionen können es in gesättigte Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte oder substituierte Derivate von Arachidonoylglycin-d8, die weiter auf ihre biochemischen Eigenschaften untersucht werden können.

Vergleich Mit ähnlichen Verbindungen

Arachidonoyl Ethanolamide (Anandamide): A key endocannabinoid with similar metabolic pathways.

Arachidonoyl Serine: Another arachidonoyl derivative with distinct biological activities.

Arachidonoyl Amino Acids: Various derivatives like Arachidonoyl Phenylalanine and Arachidonoyl Tyrosine.

Uniqueness: Arachidonoyl Glycine-d8 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical measurements. Its specific interaction with the GPR18 receptor also distinguishes it from other arachidonoyl derivatives .

Eigenschaften

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCC(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046894 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159908-44-7 | |

| Record name | {[(5Z,8Z,11Z,14Z)-(5,6,8,9,11,12,14,15-2H8)Icosa-5,8,11,14-tetraenoyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)